molecular formula C6H13N B15273802 N,2,2-trimethylcyclopropan-1-amine

N,2,2-trimethylcyclopropan-1-amine

Cat. No.: B15273802
M. Wt: 99.17 g/mol
InChI Key: PLJZKLHAOXVOPY-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclopropylamines in Chemical Research

Substituted cyclopropylamines are organic compounds characterized by a cyclopropane (B1198618) ring—a three-membered carbon ring—to which an amine group and other substituents are attached. The high ring strain of the cyclopropane moiety imparts unique chemical reactivity, making these compounds valuable building blocks in organic synthesis. nih.gov

In the realm of medicinal chemistry, substituted cyclopropylamines have emerged as a "privileged scaffold," meaning their structure is frequently found in biologically active compounds. A notable area of research is their activity as enzyme inhibitors. nih.gov For instance, certain N-substituted cyclopropylamines have been investigated as monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurological disorders. nih.gov The introduction of various substituents on the cyclopropylamine (B47189) core allows for the fine-tuning of their biological activity and selectivity, making them attractive candidates for drug discovery programs. nih.gov

Structural Characteristics and Chemical Foundation of N,2,2-trimethylcyclopropan-1-amine

The defining features of this compound are its cyclopropane ring, an amine group attached to one of the ring carbons (C1), and three methyl groups. Two of these methyl groups are attached to the adjacent carbon (C2), and one is part of the N-methylamino group at C1. The presence of these substituents, particularly the gem-dimethyl group at the C2 position, influences the molecule's steric and electronic properties.

The hydrochloride salt of this compound, this compound hydrochloride, is a more common form for handling and storage due to its increased stability and water solubility. vulcanchem.com

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1248701-12-3
Molecular Formula C₆H₁₃N
Molecular Weight 99.18 g/mol
InChI Key PLJZKLHAOXVOPY-UHFFFAOYSA-N

Overview of Key Academic Research Trajectories for this compound

While specific academic research focusing exclusively on this compound is limited in publicly available literature, the broader research on substituted cyclopropylamines provides a clear trajectory for its potential areas of investigation.

The primary research interest in compounds of this class lies in their biological activity. Studies on similar molecules have focused on their role as inhibitors of enzymes like histone demethylase KDM1A (also known as LSD1), which is a target in cancer therapy. nih.gov The substitution pattern on the cyclopropane ring is a key determinant of inhibitory potency and selectivity. nih.gov Therefore, a logical research path for this compound would be to synthesize the compound and screen it for activity against a panel of enzymes, particularly those implicated in human diseases.

Another significant area of research for substituted cyclopropylamines is in the development of novel synthetic methodologies. The construction of the strained cyclopropane ring with specific stereochemistry is a challenge in organic synthesis. Research in this area often focuses on developing efficient and stereoselective methods for preparing these compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

N,2,2-trimethylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-6(2)4-5(6)7-3/h5,7H,4H2,1-3H3

InChI Key

PLJZKLHAOXVOPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1NC)C

Origin of Product

United States

Synthetic Methodologies for N,2,2 Trimethylcyclopropan 1 Amine and Its Derivatives

Direct Cyclopropanation Strategies

Direct cyclopropanation strategies involve the formation of the three-membered ring and the introduction of the amino functionality or a precursor in a concerted or sequential manner.

Carbene/Carbenoid-mediated Cyclopropanation

The reaction of a carbene or a carbenoid with an appropriately substituted alkene is a fundamental approach to cyclopropane (B1198618) synthesis. For the synthesis of N,2,2-trimethylcyclopropan-1-amine, this would involve the reaction of 2-methyl-2-butene (B146552) with a carbene equivalent bearing a protected or masked amino group. The Simmons-Smith reaction and its modifications are classic examples of carbenoid-based cyclopropanation. wikipedia.orgorganicchemistrytutor.com The reaction typically utilizes a diiodoalkane and a zinc-copper couple to generate a zinc carbenoid, which then reacts with an alkene. wikipedia.orgorganic-chemistry.org The stereospecificity of the Simmons-Smith reaction ensures that the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org

While direct cyclopropanation with an amino-carbene is challenging, a more common approach involves the cyclopropanation of an alkene followed by functional group manipulation to install the amine. For instance, the cyclopropanation of 2-methyl-2-butene using diiodomethane (B129776) and a zinc-copper couple would yield 1,1,2-trimethylcyclopropane. Subsequent functionalization would be required to introduce the amine group at the C1 position, which is a multi-step and often inefficient process.

A more direct, albeit less common, method would involve an N-substituted carbene. The generation of such carbenes, however, can be complex and their reactivity may be limited.

Metal-catalyzed Cyclopropanation Routes

Transition metal catalysts, particularly those based on rhodium and copper, are widely used to promote cyclopropanation reactions from diazo compounds. These reactions offer a high degree of control over stereochemistry and are compatible with a variety of functional groups. Rhodium(II) catalysts, for example, are highly effective in catalyzing the reaction of diazoacetates with alkenes. byjus.com

A potential route to a precursor of this compound could involve the rhodium(II)-catalyzed cyclopropanation of 2-methyl-2-butene with a diazo compound containing a nitrogen precursor, such as a nitrile or an azide (B81097) group. Subsequent reduction of this group would then yield the desired primary amine.

Copper-catalyzed cyclopropanation reactions are also well-established. These catalysts can be used in the synthesis of various cyclopropane derivatives. For instance, copper complexes have been utilized in domino reactions for the synthesis of nitrogen-containing heterocycles. chemicalbook.com A plausible, though not explicitly reported, strategy could involve a copper-catalyzed reaction between 2-methyl-2-butene and a suitable diazo reagent to form the cyclopropane ring with a nitrogen-containing substituent.

Catalyst TypeGeneral SubstratesPotential Application for Target SynthesisKey Findings & Limitations
Rhodium(II) CarboxylatesAlkenes, DiazoacetatesCyclopropanation of 2-methyl-2-butene with an N-protected diazo compound.High efficiency and stereocontrol. Requires synthesis of a specific diazo precursor. byjus.com
Copper(I/II) ComplexesAlkenes, Diazo CompoundsSimilar to Rhodium(II) catalysis, potentially offering different selectivity.Well-established for cyclopropanation, but specific application to the target is not documented. chemicalbook.com

Electro-induced Cyclopropanation Approaches

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. Electrosynthesis can be used to generate reactive intermediates under mild conditions. wikipedia.org The electrochemical cyclopropanation of unactivated alkenes has been reported using active methylene (B1212753) compounds in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode. wikipedia.org This method could potentially be adapted for the synthesis of a precursor to this compound by using a nitrogen-containing methylene compound.

A proposed electrochemical approach could involve the generation of a radical species from a suitable nitrogen-containing precursor, which then adds to 2-methyl-2-butene, followed by an intramolecular cyclization to form the cyclopropylamine (B47189) derivative. However, specific literature for the direct electro-induced synthesis of this compound is not currently available.

Photocatalytic Cyclopropanation Techniques

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light. Photocatalytic methods have been developed for the [3+2] cycloaddition of cyclopropylamines with olefins, indicating the feasibility of activating cyclopropane systems photochemically. organic-chemistry.org While this is a ring-opening reaction, it demonstrates the potential for photocatalysis in manipulating cyclopropane structures.

A direct photocatalytic cyclopropanation to form this compound would likely involve the generation of a reactive intermediate from a nitrogen-containing precursor upon irradiation, which then reacts with 2-methyl-2-butene. Although general photocatalytic methods for the synthesis of amines from alkenes have been reported, their application to the direct synthesis of this specific cyclopropylamine has not been detailed. nrochemistry.com

Amination Pathways for Cyclopropane Precursors

This section focuses on the introduction of the amine functionality onto a pre-formed cyclopropane ring.

Amination of Cyclopropanol (B106826) Derivatives

The Kulinkovich reaction provides a valuable route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.orgrsc.org For the synthesis of a precursor to this compound, one could envision the Kulinkovich reaction on an appropriate ester to generate 1,2,2-trimethylcyclopropan-1-ol.

Once the cyclopropanol is obtained, several methods can be employed for its amination. The Mitsunobu reaction is a well-established method for converting alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. nih.gov This would involve activating the hydroxyl group of the cyclopropanol with a phosphine (B1218219) and an azodicarboxylate, followed by nucleophilic attack by an amine source, such as a protected amine or an azide which can be subsequently reduced.

Another potential route for the amination of cyclopropanols is through reductive amination of the corresponding cyclopropanone. 2,2-Dimethylcyclopropanone can be synthesized, and its reaction with methylamine (B109427) followed by reduction would yield the target compound. acs.org

Furthermore, rearrangement reactions of carboxylic acid derivatives, such as the Curtius and Hofmann rearrangements, offer viable pathways to primary amines. wikipedia.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com Starting from 2,2-dimethylcyclopropanecarboxylic acid, which can be synthesized via cyclopropanation of 2-methylbutenoic acid, one could prepare the corresponding acyl azide for the Curtius rearrangement or the carboxamide for the Hofmann rearrangement. wikipedia.orgwikipedia.orgresearchgate.net Thermal or photochemical rearrangement of the acyl azide or treatment of the carboxamide with bromine and a base would lead to an isocyanate intermediate, which upon hydrolysis yields the primary amine, this compound. wikipedia.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com The Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid, could also be a potential route starting from 2,2-dimethylcyclopropyl methyl ketone. byjus.comwikipedia.orgorganic-chemistry.org

PrecursorReagents and ConditionsProductKey Features
2,2-Dimethylcyclopropanecarboxylic acid1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (Curtius) or Br₂/NaOH (Hofmann) 4. H₂OThis compoundForms primary amine with loss of one carbon. wikipedia.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com
2,2-DimethylcyclopropanecarboxaldehydeMethylamine, NaBH₃CN or other reducing agentThis compoundStandard reductive amination protocol. chemicalbook.com
2,2-DimethylcyclopropanoneMethylamine, NaBH₃CN or other reducing agentThis compoundProvides a direct route from the ketone. acs.org
1,2,2-Trimethylcyclopropan-1-ol1. PPh₃, DIAD/DEAD 2. Phthalimide (B116566) or DPPA 3. Hydrolysis or reductionThis compoundMitsunobu reaction with inversion of configuration. nih.gov

Reductive Amination of Cyclopropane Carbonyls

Reductive amination is a powerful and widely utilized method for the synthesis of amines. libretexts.orgmdpi.com This one-step procedure involves the reaction of a carbonyl compound, in this case, a cyclopropane carbonyl derivative, with an amine in the presence of a reducing agent. libretexts.orgmdpi.com The reaction typically proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of this compound, 2,2-dimethylcyclopropane-1-carbaldehyde (B3050460) or 2,2-dimethylcyclopropane-1-ketone would serve as the starting carbonyl compound. The reaction with methylamine, followed by reduction, would yield the target molecule. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgorganic-chemistry.org The choice of reducing agent can be crucial for the success of the reaction, with milder reagents like sodium cyanoborohydride often being preferred as they selectively reduce the iminium ion in the presence of the carbonyl group.

The efficiency of reductive amination can be influenced by several factors, including the nature of the solvent and the presence of catalysts. For instance, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to accelerate reductive amination reactions and enhance yields without the need for a catalyst. organic-chemistry.org In some cases, particularly with less reactive ketones, the addition of a Lewis acid like ZnCl₂ can facilitate the reaction. koreascience.kr

Table 1: Examples of Reductive Amination Conditions
Carbonyl PrecursorAmineReducing AgentSolventCatalyst/AdditiveProductReference
Aldehydes/KetonesDimethylamineBorohydride Exchange Resin (BER)95% Ethanol (B145695)Et₃NHClN,N-dimethylalkylamines koreascience.kr
Aldehydes/KetonesPrimary/Secondary AminesSodium Borohydride2,2,2-TrifluoroethanolNoneAlkylated Amines organic-chemistry.org
Phenyl-2-propanoneAmmonia (B1221849)H₂/Nickel--Amphetamine libretexts.org
Aromatic Aldehydesn-ButylamineH₂-Cobalt-based compositesN-butyl-N-arylmethylamines mdpi.com

Nucleophilic Substitution Reactions on Halogenated Cyclopropanes

Another fundamental approach to synthesizing cyclopropylamines involves the nucleophilic substitution of a leaving group on the cyclopropane ring by an amine. youtube.comchemguide.co.uk Halogenated cyclopropanes, such as 1-bromo- or 1-chloro-2,2-dimethylcyclopropane, are common substrates for this reaction. The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a nucleophile like an amine. youtube.com

The reaction of a primary amine, such as methylamine, with a 1-halo-2,2-dimethylcyclopropane would lead to the formation of a secondary amine, in this case, this compound. This reaction is a classic example of an Sₙ2 reaction, where the amine acts as the nucleophile. chemguide.co.uk However, a significant challenge with this method is the potential for over-alkylation, where the newly formed secondary amine can react further with the haloalkane to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org

To circumvent the issue of over-alkylation, alternative strategies can be employed. One such method is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate. youtube.com Another approach involves the use of azide ion (N₃⁻) as the nucleophile, followed by reduction of the resulting alkyl azide to the primary amine. libretexts.org For the synthesis of a specifically N-methylated amine, direct reaction with methylamine under controlled conditions remains a viable, albeit potentially lower-yielding, option.

Table 2: Nucleophilic Substitution for Amine Synthesis
SubstrateNucleophileProduct TypeKey FeaturesReference
Alkyl HalidesAmmonia/AminesPrimary, Secondary, Tertiary Amines, Quaternary SaltsProne to over-alkylation libretexts.org
Alkyl HalidesAzide ion (N₃⁻)Primary Amines (after reduction)Avoids over-alkylation, but azides can be explosive libretexts.org
HalogenoalkanesHydroxide (B78521) ionsAlcoholsSₙ1 and Sₙ2 mechanisms depending on substrate chemguide.co.uk
Brominated Dimethyl Alkylidene MalonatesAminesSubstitution productsSpecific for certain activated substrates researchgate.net

Rearrangement and Transformation-Based Synthesis

Hofmann Rearrangement of Cyclopropane Amides

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgtcichemicals.com This transformation proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of a cyclopropylamine, the starting material would be a cyclopropanecarboxamide. Specifically, to obtain 2,2-dimethylcyclopropan-1-amine, one would start with 2,2-dimethylcyclopropanecarboxamide. nih.gov Subsequent N-methylation would then be required to arrive at this compound.

The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. tcichemicals.comyoutube.com An important variation of this reaction involves trapping the intermediate isocyanate with an alcohol to form a stable carbamate, which can then be hydrolyzed to the amine. tcichemicals.commasterorganicchemistry.com This can be advantageous for purification and handling. Reagents like N-bromoacetamide (NBA) in the presence of lithium hydroxide have been shown to be efficient for the Hofmann rearrangement, providing high yields of carbamates and minimizing side reactions. organic-chemistry.org

The key step of the Hofmann rearrangement is the migration of the alkyl group (the cyclopropyl (B3062369) group in this case) from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. masterorganicchemistry.com This rearrangement occurs with retention of the configuration of the migrating group.

Other Selective Rearrangement Pathways

Besides the Hofmann rearrangement, other rearrangement reactions can be employed for the synthesis of amines. The Curtius rearrangement, for instance, starts from an acyl azide and also proceeds through an isocyanate intermediate to yield an amine. youtube.commasterorganicchemistry.com Similar to the Hofmann rearrangement, it results in the loss of one carbon atom. The Schmidt reaction offers another alternative, converting a carboxylic acid directly to an amine with the loss of one carbon, also via an isocyanate intermediate. youtube.com

More recent developments have explored migratory reductive amination processes. These methods can involve the rearrangement of an oxime to an amide (a Beckmann rearrangement), followed by reduction to the amine. chemrxiv.org Such multi-step, one-pot procedures offer efficient routes to structurally diverse amines.

Stereoselective Synthesis of this compound Analogues

Enantioselective Catalysis in Cyclopropanation

The synthesis of enantiomerically pure cyclopropylamines is of great interest, particularly for pharmaceutical applications. Enantioselective catalysis in cyclopropanation reactions is a powerful strategy to achieve this. princeton.eduprinceton.edu These methods involve the use of a chiral catalyst to control the stereochemical outcome of the cyclopropane ring formation.

A common approach involves the reaction of an alkene with a diazo compound in the presence of a chiral transition metal catalyst, often based on rhodium or copper. princeton.edu Gold-catalyzed enantioselective cyclopropanation reactions have also emerged as a valuable tool. beilstein-journals.orgmdpi.com These reactions can provide access to highly substituted cyclopropanes with excellent enantioselectivity. beilstein-journals.orgmdpi.com For the synthesis of precursors to this compound analogues, an appropriately substituted alkene could be subjected to enantioselective cyclopropanation. The resulting cyclopropane ester or ketone could then be converted to the desired amine through subsequent functional group manipulations.

Organocatalysis also offers a metal-free alternative for enantioselective cyclopropanation. princeton.edu Chiral aminocatalysts can activate α,β-unsaturated aldehydes towards reaction with stabilized ylides to form enantioenriched cyclopropanes. princeton.edu The development of novel catalysts and the optimization of reaction conditions are key to achieving high levels of stereocontrol in these transformations. snnu.edu.cn

Table 3: Enantioselective Cyclopropanation Approaches
Catalyst TypeReactantsKey FeaturesReference
Chiral Gold(I)-Carbene ComplexesOlefins and Propargylic EstersYields trisubstituted cyclopropanes with high enantioselectivity. mdpi.com
Chiral Dihydroindole Catalysts (Organocatalysis)α,β-Unsaturated Aldehydes and Stabilized YlidesBased on directed electrostatic activation for high enantioselectivity. princeton.edu
Chiral Gold(I) ComplexesAllenamides and Conjugated Dienes[4+2] cycloaddition to form optically active cyclohexenes. beilstein-journals.org
Chiral Lewis AcidsDonor-Acceptor Cyclopropanes and NucleophilesCatalytic activation for ring-opening reactions, providing enantioenriched products. snnu.edu.cn

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer over others. For a molecule like this compound, which has two stereocenters, controlling the relative configuration of the methyl and amino groups on the cyclopropane ring is a key synthetic challenge.

One of the most common methods for constructing the cyclopropane ring is through cyclopropanation of an alkene . In the context of this compound, this would involve the reaction of a carbene or carbenoid with an appropriately substituted alkene. For instance, the reaction of a diazo compound with an alkene in the presence of a metal catalyst, such as rhodium or copper, is a powerful tool for cyclopropanation. organic-chemistry.org The diastereoselectivity of this reaction can be influenced by the nature of the catalyst, the solvent, and the substituents on both the alkene and the diazo compound. organic-chemistry.orgnih.govmonash.edu

A notable study on the diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates demonstrated that rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide can achieve exceptional trans-selectivity, with diastereomeric ratios exceeding 98:2. organic-chemistry.org While this example produces a different substitution pattern, the underlying principles of catalyst-controlled diastereoselection are broadly applicable. For the synthesis of this compound, a potential precursor could be 2-methyl-1-propene, which upon reaction with a suitable aminocarbene equivalent could furnish the desired cyclopropane skeleton.

Another powerful strategy involves the directed cyclopropanation of alkenyl cyclopropyl carbinol derivatives. In this approach, a hydroxyl group on a side chain directs the cyclopropanation reagent to a specific face of the double bond, thereby controlling the diastereoselectivity. nih.gov This method has been shown to produce bicyclopropanes as single diastereomers. nih.gov A similar strategy could be envisioned for an alkene precursor bearing a chiral amine or a protected amino group that could direct an incoming carbene.

The Kulinkovich reaction and its variations represent another avenue for the synthesis of cyclopropylamines. acs.org This reaction typically involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to generate a titanacyclopropane intermediate, which can then be further functionalized. Applying this methodology to amides and nitriles has also been developed for the direct synthesis of aminocyclopropanes. acs.org The diastereoselectivity of these reactions can often be controlled by the choice of starting materials and reaction conditions. A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes has been reported, proceeding through the trapping of an electrophilic zinc homoenolate with an amine followed by ring closure. researchgate.netchemrxiv.org

Method General Substrates Key Features Reported Diastereoselectivity
Metal-Catalyzed CyclopropanationAlkenes and Diazo CompoundsTunable catalysts (Rh, Cu)Can be highly selective (e.g., >98:2 for trans-isomers) organic-chemistry.org
Directed CyclopropanationAlkenyl Carbinols/AminesFunctional group directs reagentCan produce single diastereomers nih.gov
Kulinkovich-type ReactionsEsters, Amides, NitrilesForms titanacyclopropane intermediateGood to excellent diastereoselectivity
Zinc Homoenolate Trappingα-Chloroaldehydes and AminesForms trans-cyclopropylaminesHigh diastereoselectivity researchgate.netchemrxiv.org

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

For a racemic mixture of this compound, a common kinetic resolution strategy would involve enantioselective acylation . In this process, a chiral acylating agent or a combination of an achiral acylating agent and a chiral catalyst is used to selectively acylate one enantiomer of the amine. The resulting acylated product (an amide) can then be separated from the unreacted, enantioenriched amine by standard chromatographic or extraction techniques. The success of this method hinges on the ability of the chiral reagent or catalyst to effectively discriminate between the two enantiomers of the cyclopropylamine.

Enzymes, particularly lipases, are often employed for the kinetic resolution of amines due to their high enantioselectivity. While specific examples for this compound are not prevalent in the literature, the general principle is well-established for a wide range of primary and secondary amines.

Another approach is catalytic kinetic resolution . For instance, chiral catalysts can be used to selectively oxidize one enantiomer of an alcohol, leaving the other enantiomer unreacted. A similar strategy could be developed for the selective oxidation or derivatization of one enantiomer of this compound.

Kinetic Resolution Method Description Potential Application to this compound
Enantioselective AcylationOne enantiomer of the amine is selectively converted to an amide using a chiral acylating agent or catalyst.A racemic mixture of this compound could be resolved by reaction with a chiral acylating agent, allowing for the separation of the resulting diastereomeric amides or the enantioenriched unreacted amine.
Enzymatic ResolutionEnzymes, such as lipases, catalyze the enantioselective transformation of one enantiomer.A lipase (B570770) could be used to selectively acylate or deacylate a derivative of this compound.
Catalytic Kinetic ResolutionA chiral catalyst promotes the selective reaction of one enantiomer.A chiral transition metal catalyst could be employed to selectively perform a transformation (e.g., oxidation, C-H activation) on one enantiomer of the target amine.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry has been established, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be incorporated into the synthetic route at an early stage. For example, a chiral amine could be used as a directing group in a cyclopropanation reaction. Alternatively, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step.

Commonly used chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones and Oppolzer's camphorsultam. For instance, a carboxylic acid precursor to the cyclopropylamine could be coupled to a chiral auxiliary. The resulting chiral amide could then undergo a diastereoselective cyclopropanation. Subsequent removal of the chiral auxiliary would afford an enantioenriched cyclopropyl carboxylic acid, which could then be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement. acs.org

A study on the solid-phase synthesis of a branched α-glucan demonstrated the successful use of a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position of a glycosyl donor to achieve complete anomeric control during glycosylation. nih.gov This highlights the power of chiral auxiliaries in controlling stereoselectivity even in complex systems. A similar strategic placement of a chiral auxiliary on a suitable precursor could be envisioned to control the stereochemical outcome of the cyclopropanation or a subsequent functionalization step leading to this compound.

Chiral Auxiliary General Application Potential Synthetic Route for this compound
Evans OxazolidinonesDiastereoselective alkylation, aldol, and conjugate addition reactions of N-acylated derivatives.An N-acryloyl oxazolidinone could undergo a diastereoselective Michael-initiated ring closure to form the cyclopropane ring.
Oppolzer's CamphorsultamSimilar applications to Evans oxazolidinones, often with complementary stereoselectivity.A sultam-derived enolate could be used in a cyclopropanation reaction.
Chiral AminesCan be used as directing groups or converted to chiral imines for asymmetric addition reactions. researchgate.netA chiral amine could be used to form a chiral enamine or imine that undergoes diastereoselective cyclopropanation.
(S)-(phenylthiomethyl)benzyl auxiliaryUsed to control stereoselectivity in glycosylations. nih.govA precursor molecule containing this auxiliary could be used to direct a diastereoselective reaction.

Chemical Reactivity and Mechanistic Investigations of N,2,2 Trimethylcyclopropan 1 Amine

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane moiety, estimated to be around 54 kcal/mol, is a primary driver for its ring-opening reactions. researchgate.net These transformations lead to the formation of more stable, open-chain products and can be initiated by various reagents and conditions.

Cyclopropylamines, particularly those activated with an electron-withdrawing group, can undergo ring-opening reactions upon attack by nucleophiles. While the direct nucleophilic attack on an unactivated cyclopropane ring by an amine is not a commonly reported reaction for N,2,2-trimethylcyclopropan-1-amine itself, the general principle involves the attack of a nucleophile at one of the carbon atoms of the cyclopropane ring. In the case of donor-acceptor cyclopropanes, the nucleophile preferentially attacks the carbon bearing the donor group, leading to a zwitterionic intermediate that can be trapped by an electrophile. nih.gov For instance, the reaction of alkylidenecyclopropyl ketones with amines proceeds via a distal cleavage of the cyclopropane C-C bond to form trisubstituted pyrroles. organic-chemistry.org This type of reactivity highlights the potential for this compound to participate in similar transformations if appropriately activated.

The general mechanism for the nucleophilic ring-opening of an activated cyclopropane by an amine can be summarized as follows:

General mechanism for nucleophilic ring-opening of an activated cyclopropane by an amine.

Electrophilic addition to cyclopropanes is a well-established process where the cyclopropane ring acts as a nucleophile. dalalinstitute.comyoutube.com The reaction of trans-2-phenylcyclopropylamine hydrochloride with an electrophile results in the cleavage of the distal C2-C3 bond. nih.gov This regioselectivity is attributed to the σ-withdrawing effect of the ammonium (B1175870) group, which weakens the distal bond. nih.gov It is proposed that electrophilic attack can occur at either a corner or an edge of the cyclopropane ring, leading to different intermediates. dalalinstitute.com For this compound, protonation of the amine group would form an ammonium salt, which could then undergo electrophilic ring-opening. The stability of the resulting carbocation would dictate the regiochemical outcome of the ring-opening.

Electrophile Proposed Intermediate Product Type
H+Corner-protonated cyclopropaneOpen-chain amine
Br+Edge-protonated cyclopropaneBromo-substituted open-chain amine
Hg2+Corner-protonated cyclopropaneOrganomercurial compound

Transition metals, particularly palladium and rhodium, are effective catalysts for the ring-opening of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates. While specific examples for this compound are not extensively documented, related cyclopropylamines undergo a variety of metal-catalyzed transformations. For instance, palladium-catalyzed cross-coupling reactions of cyclopropenyl esters have been developed. researchgate.netnih.gov Rhodium catalysts are used in the cycloisomerization of N-propargyl enamine derivatives and the enantioselective cyclopropanation of olefins. nih.govnih.gov Rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide is another powerful method for constructing eight-membered rings, proceeding via oxidative cleavage of the cyclopropane ring. pku.edu.cn

The formation of a radical cation from a cyclopropylamine (B47189) can initiate ring-opening. acs.orgnih.gov This process is often highly efficient due to the relief of ring strain. nih.gov The resulting distonic radical cation, where the charge and radical are separated, is a key intermediate. acs.orgnih.gov This intermediate can then participate in various subsequent reactions, such as addition to alkenes. nih.gov Photoredox catalysis is a powerful tool for generating these radical cations under mild conditions. nih.govnih.govacs.org For example, visible-light-induced [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins proceed through the generation of a nitrogen-centered radical, followed by ring-opening. acs.orgacs.org

Initiation Method Key Intermediate Subsequent Reaction Product
Electrochemical OxidationCyclopropylamine radical cationH-atom lossAllylic amine cation acs.org
Photoredox CatalysisDistonic radical cationAddition to alkeneCyclopentylamine derivative nih.govrsc.org
Chemical Oxidation (e.g., Ce(IV))Cyclopropylarene radical cationNucleophilic attack by solventRing-opened ether/alcohol vt.edu

Thermal and photochemical conditions can also induce ring-opening and rearrangement reactions of cyclopropanes. While specific studies on this compound are limited, related systems provide insight. For example, the photochemical irradiation of arylcyclopropanes in the presence of methanol (B129727) can lead to electron-transfer-mediated ring-opening and addition of the solvent. acs.org Similarly, cyclopropyl-substituted benzophenones undergo photoisomerization through a mechanism involving fragmentation of the cyclopropane bond from an excited triplet state. nih.gov A photochemical [3+2] cycloaddition strategy has been developed for the synthesis of cyclopentane (B165970) products from cyclopropylimines upon irradiation with violet light. chemrxiv.org

Reactions Involving the Amine Functionality

The primary amine group of this compound exhibits typical nucleophilic reactivity, participating in a range of common transformations such as alkylation, acylation, and sulfonylation. wikipedia.orgchemguide.co.uk

Alkylation: Primary amines can be alkylated by alkyl halides. libretexts.org However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt, because the product amines are also nucleophilic. libretexts.orglibretexts.org Using a large excess of the amine can favor monoalkylation. libretexts.org

Acylation: The reaction of primary amines with acyl chlorides or acid anhydrides is a rapid and efficient method for the formation of amides. libretexts.org This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. mnstate.edu Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org

Sulfonylation: Primary amines react with sulfonyl chlorides to form sulfonamides. libretexts.org This reaction, often referred to as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org

Reagent Type Functional Group Formed Key Reaction Conditions
Alkyl HalideSecondary, Tertiary Amine, Quaternary Ammonium SaltHeat, potential for polyalkylation chemguide.co.uk
Acyl ChlorideAmideBase to neutralize HCl libretexts.orgmnstate.edu
Acid Anhydride (B1165640)AmideTypically proceeds readily libretexts.org
Sulfonyl ChlorideSulfonamideBase to neutralize HCl wikipedia.orglibretexts.org
Aldehyde/KetoneImineAcid catalysis, removal of water libretexts.orglibretexts.org

Alkylation Reactions

Alkylation of this compound involves the formation of a new carbon-nitrogen bond. As a primary amine, it can react with alkylating agents such as alkyl halides. The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide ucalgary.ca.

However, the direct alkylation of primary amines is often difficult to control and can lead to a mixture of products masterorganicchemistry.comwikipedia.org. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and subsequently a quaternary ammonium salt ucalgary.camasterorganicchemistry.com. This overalkylation is a common challenge in amine synthesis masterorganicchemistry.com. To achieve mono-alkylation, a large excess of the initial amine may be used mnstate.edu.

Table 1: Expected Products of Alkylation Reactions
Reactant 1Reactant 2 (Alkylating Agent)Expected Major Product(s)Reaction Type
This compoundMethyl Iodide (CH₃I) (1 equivalent)Mixture of this compound, N-methyl-N,2,2-trimethylcyclopropan-1-amine, N,N-dimethyl-N,2,2-trimethylcyclopropan-1-amine, and quaternary saltNucleophilic Substitution (SN2)
This compoundMethyl Iodide (CH₃I) (Excess)(2,2-Dimethylcyclopropyl)trimethylammonium iodide (Quaternary Ammonium Salt)Exhaustive Alkylation (SN2)
This compound (Excess)Benzyl Bromide (C₆H₅CH₂Br)N-Benzyl-N,2,2-trimethylcyclopropan-1-amineNucleophilic Substitution (SN2)

Acylation Reactions

Acylation of this compound with acylating agents like acyl chlorides or acid anhydrides is a more controlled and high-yielding reaction compared to alkylation. This reaction forms a stable amide bond and is a fundamental transformation in organic synthesis bath.ac.uk. The mechanism is a nucleophilic addition-elimination reaction mnstate.edu. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen, typically by another amine molecule or a mild base, to yield the N-substituted amide mnstate.edu.

Unlike alkylation, poly-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group.

Table 2: Products of Acylation Reactions
Reactant 1Reactant 2 (Acylating Agent)Expected ProductProduct Class
This compoundAcetyl Chloride (CH₃COCl)N-(2,2-Dimethylcyclopropyl)-N-methylacetamideAmide
This compoundBenzoyl Chloride (C₆H₅COCl)N-(2,2-Dimethylcyclopropyl)-N-methylbenzamideAmide
This compoundAcetic Anhydride ((CH₃CO)₂O)N-(2,2-Dimethylcyclopropyl)-N-methylacetamideAmide

Other N-Functionalization Strategies

Beyond simple alkylation and acylation, the unique structure of cyclopropylamines allows for more complex functionalization pathways, particularly those involving ring-opening. Research has shown that cyclopropylamines can undergo a 1,3-difunctionalization through a two-electron SN2-like ring-opening pathway researchgate.netacs.org.

In this process, an electrophilic reagent, such as N-Iodosuccinimide (NIS), activates the cyclopropane ring. The nitrogen lone pair facilitates the ring opening, which is followed by the attack of a nucleophile. For instance, using NIS as an electrophilic iodine source in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) can lead to the formation of a γ-iodo nitrile researchgate.netacs.org. This reaction manifold overcomes the limitations of single-electron pathways and allows for the activation of monocyclic tertiary cyclopropylamines researchgate.net.

Rearrangements and Isomerizations

The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) makes derivatives of this compound susceptible to various rearrangement and isomerization reactions, which are often driven by the release of this strain energy.

Cyclopropylmethyl Carbene Rearrangements

While not specifically documented for this compound itself, the generation of a carbene on a carbon adjacent to a cyclopropane ring is known to initiate a characteristic rearrangement. The decomposition of tosylhydrazones of cyclopropyl (B3062369) aldehydes and ketones, for example, generates cyclopropyl carbenes researchgate.net. These carbenes can undergo a rapid rearrangement to form cyclobutene (B1205218) derivatives researchgate.net. The reaction involves the migration of one of the internal cyclopropane bonds to the carbene carbon, resulting in a one-carbon ring expansion. The direction of ring opening can be influenced by substituents on the cyclopropane ring, with the least substituted bond often migrating preferentially researchgate.net.

For a derivative of this compound, a hypothetical pathway would involve its conversion to a suitable carbene precursor (e.g., via diazotization), which would then be expected to rearrange to a substituted cyclobutene.

Vinylcyclopropane (B126155) Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a well-studied thermal or transition-metal-catalyzed ring expansion that converts a vinyl-substituted cyclopropane into a five-membered cyclopentene (B43876) ring wikipedia.orgorganicreactions.org. This transformation is a powerful tool in organic synthesis for constructing cyclopentene systems wikipedia.orgnih.gov. The mechanism can proceed through either a diradical intermediate or a concerted, orbital-symmetry-controlled pericyclic pathway, highly dependent on the substrate and reaction conditions wikipedia.org.

A derivative of this compound bearing a vinyl group on the cyclopropane ring would be an ideal candidate for this rearrangement. The reaction, often requiring high temperatures (above 300 °C) for non-activated substrates, can be facilitated at lower temperatures by transition metal catalysts (e.g., Ni(0) or Rh(I)) or by the presence of activating groups on the cyclopropane ring wikipedia.orgnih.gov. The rearrangement is driven by the release of the high ring strain of the cyclopropane.

Stereoisomerization Processes

Specific studies on the stereoisomerization of this compound are not extensively documented in the reviewed literature. However, cyclopropane systems are known to undergo stereoisomerization (e.g., cis-trans isomerization) under certain conditions. These processes typically require significant energy input, such as high temperatures or photochemical activation, to break a carbon-carbon bond, allowing for rotation before the ring closes. The presence of the gem-dimethyl group at the C2 position of this compound simplifies its stereochemistry, but the relationship between the amino group and the methyl group on the nitrogen can lead to different conformers. Interconversion between stereoisomers would likely proceed through mechanisms that temporarily open the cyclopropane ring or involve inversion at the nitrogen center. Catalytic methods using acids, bases, or metals can also facilitate such isomerizations in related systems.

Mechanistic Elucidation Studies

The chemical behavior of this compound is dictated by the interplay of the strained cyclopropane ring and the nucleophilic amino group. Mechanistic studies, while not always focused directly on this specific molecule, provide a framework for understanding its reactivity through investigations of closely related cyclopropylamines and their rearrangements.

Reaction Pathway Mapping and Intermediate Characterization

The reaction pathways of this compound are often characterized by the cleavage of the high-energy carbon-carbon bonds of the cyclopropane ring. Depending on the reaction conditions—thermal, photochemical, or catalytic—the molecule can proceed through various intermediates, including diradicals, zwitterions, or concerted transition states. arkat-usa.orgnih.gov

In the context of rearrangements analogous to the vinylcyclopropane-cyclopentene rearrangement, the presence of the nitrogen atom introduces unique possibilities. wikipedia.org For instance, under thermal or photochemical conditions, homolytic cleavage of a C-C bond in the cyclopropane ring can lead to a diradical intermediate. The stability of this intermediate and the subsequent reaction pathway are influenced by the substituents on the ring. The gem-dimethyl group at the C2 position of this compound would stabilize an adjacent radical, influencing which bond of the cyclopropane ring is most likely to cleave.

Computational studies on related systems, such as the [2+2] cycloaddition of nitroalkenes, have identified pseudoradical intermediates, suggesting that complex, multi-step pathways can be involved. mdpi.com While direct evidence for such intermediates in reactions of this compound is not extensively documented, these findings support the plausibility of non-concerted pathways.

In catalyzed reactions, such as palladium-catalyzed arylations, the pathway involves oxidative addition, ligand exchange, and reductive elimination steps. The initial coordination of the palladium catalyst to the amine is a critical step, followed by the formation of various palladium-complex intermediates.

Reaction Type Proposed Intermediates Key Mechanistic Features
Thermal RearrangementDiradicals, ZwitterionsStepwise or concerted ring-opening. arkat-usa.orgwikipedia.orgnih.gov
Photochemical RearrangementExcited-state species, DiradicalsRing-opening initiated by photoexcitation. arkat-usa.org
Palladium-Catalyzed N-ArylationPd(0)/Pd(II) complexes, σ-aryl palladium speciesCatalytic cycle involving oxidative addition and reductive elimination. nih.gov
Acid-Catalyzed RearrangementCyclopropylcarbinyl-like cationsRing-opening to form stabilized carbocations.

Role of Catalyst and Solvent Effects on Reactivity

The reactivity of this compound is highly sensitive to the catalytic system and the solvent environment. In palladium-catalyzed N-arylation reactions, the choice of catalyst, specifically the phosphine (B1218219) ligand, is crucial for achieving high yields and selectivity. nih.govnih.govresearchgate.net For the arylation of cyclopropylamines, highly active and air-stable palladium precatalysts, such as those bearing bulky, electron-rich phosphine ligands like tBuBrettPhos, have proven effective. nih.gov These ligands facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle.

Solvents play a multifaceted role in influencing reaction rates and selectivity. Polar aprotic solvents are commonly employed in palladium-catalyzed cross-coupling reactions to ensure the solubility of the reactants and catalyst. In some cases, solvent molecules can actively participate in the reaction mechanism. For instance, in reactions involving charged intermediates, polar protic solvents can stabilize these species, potentially altering the reaction pathway. researchgate.net Studies on the reactions of alkenes have shown that the reaction mode can be controlled by the choice of solvent, with different products being formed in polar versus nonpolar media. researchgate.net While specific studies on this compound are limited, the general principles of solvent effects on related amine and cyclopropane reactions are applicable. researchgate.net

Catalyst/Solvent Effect on Reactivity Reaction Type
Palladium with bulky phosphine ligands (e.g., tBuBrettPhos)Increased efficiency and yield in N-arylation. nih.govCross-coupling
Nickel(0) with N-heterocyclic carbene (NHC) ligandsCatalyzes vinylcyclopropane-cyclopentene rearrangements. nih.govnih.govRearrangement
Polar Protic Solvents (e.g., water, TFE, HFIP)Can promote and control the selectivity of aza-Michael reactions. researchgate.netAddition Reactions
Nonpolar Solvents (e.g., toluene, hexane)May favor concerted or radical pathways over ionic ones. nih.govresearchgate.netRearrangement/Cycloaddition

Regioselectivity and Stereospecificity Analyses

The substitution pattern of this compound, with its gem-dimethyl group, introduces significant steric considerations that influence the regioselectivity and stereospecificity of its reactions.

In palladium-catalyzed N-arylation, the reaction occurs selectively at the nitrogen atom, a testament to the high chemoselectivity of modern cross-coupling methods. nih.gov The steric hindrance around the nitrogen, while a challenge, can be overcome with appropriate catalyst systems.

For reactions involving the cyclopropane ring itself, such as rearrangements, the regioselectivity of ring-opening is a key consideration. In a substituted cyclopropane, the cleavage of the most substituted or weakest C-C bond is often favored. For this compound, the C1-C2 bond is adjacent to both the nitrogen and the gem-dimethyl group, making it a likely site for initial cleavage.

The stereospecificity of reactions involving cyclopropanes is a powerful tool for mechanistic investigation. Concerted, pericyclic reactions, such as some vinylcyclopropane rearrangements, are expected to proceed with a high degree of stereospecificity, governed by orbital symmetry rules. wikipedia.org In contrast, reactions proceeding through stepwise, diradical intermediates may exhibit a loss of stereochemical information. arkat-usa.orgnih.gov In the context of tandem N-arylation/carboamination reactions of related amino alkenes, good to excellent levels of diastereoselectivity have been achieved through catalyst control, indicating that stereochemical outcomes can be directed. nih.gov The stereochemistry of this compound, if chiral, would be a critical factor in determining the stereochemical course of its reactions.

Reaction Type Observed/Expected Selectivity Controlling Factors
Palladium-Catalyzed N-ArylationHigh regioselectivity for N-functionalization. nih.govresearchgate.netCatalyst-substrate interaction, electronic effects.
Ring-Opening RearrangementsPreferential cleavage of the more substituted C-C bond.Steric and electronic effects of substituents.
Cycloaddition ReactionsDiastereoselectivity influenced by the approach of the reactant to the cyclopropane ring.Steric hindrance from gem-dimethyl and amino groups.
Tandem N-Arylation/Carboamination (Analogous Systems)Good to excellent diastereoselectivity. nih.govCatalyst and ligand control, reaction conditions.

Advanced Spectroscopic and Structural Elucidation of N,2,2 Trimethylcyclopropan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemical and conformational properties of molecules in solution. For N,2,2-trimethylcyclopropan-1-amine and its derivatives, ¹H and ¹³C NMR provide foundational data on the chemical environment of each nucleus, while advanced 2D NMR techniques are indispensable for determining relative stereochemistry.

The constrained nature of the cyclopropane (B1198618) ring results in distinct chemical shifts for its protons and carbons. The protons on the three-membered ring typically appear in the upfield region of the ¹H NMR spectrum, often between 0 and 2 ppm. The precise chemical shifts and coupling constants (J-values) are highly sensitive to the stereochemical arrangement of the substituents. For instance, the coupling constant between two vicinal protons on a cyclopropane ring is dependent on their relative orientation; cis protons generally exhibit a larger coupling constant (typically 6-10 Hz) than trans protons (typically 3-7 Hz).

A critical tool for stereochemical assignment in these systems is the Nuclear Overhauser Effect (NOE). The NOE is a through-space interaction observed between protons that are spatially close (typically < 5 Å), regardless of whether they are directly bonded. By irradiating a specific proton and observing which other protons show an enhanced signal, one can map the spatial proximity of different groups within the molecule. For this compound, NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, can definitively establish the relative stereochemistry of the amine group with respect to the methyl groups on the cyclopropane ring. An NOE correlation between the N-H proton (or the N-methyl protons) and the protons of one of the gem-dimethyl groups would provide strong evidence for their syn-periplanar relationship.

Conformational analysis, particularly concerning the rotation around the C1-N bond, can also be investigated using NMR. In substituted derivatives, restricted rotation around this bond due to steric hindrance can lead to the observation of distinct sets of signals for different rotamers, a phenomenon known as nitrogen inversion. Variable temperature NMR studies can be employed to study the dynamics of such processes, allowing for the determination of the energy barriers to rotation.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Cyclopropylamines Note: This table presents typical chemical shift ranges for substituted cyclopropylamines. Specific values for this compound may vary.

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹H Cyclopropane Ring Protons 0.5 - 2.0 Highly dependent on substitution and stereochemistry.
¹H N-H Proton 1.0 - 3.5 Broad signal, position is concentration and solvent dependent.
¹H N-CH₃ Protons 2.2 - 2.8
¹³C Cyclopropane Ring Carbons 10 - 40 Quaternary carbons will be further downfield.

This data is compiled from general knowledge of cyclopropylamine (B47189) NMR spectra.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would induce characteristic fragmentation pathways that provide valuable structural information.

Upon ionization, the molecule forms a radical cation (M⁺•). The highly strained cyclopropane ring is prone to ring-opening reactions, which is a dominant fragmentation pathway for many cyclopropyl (B3062369) derivatives. One likely fragmentation mechanism involves the cleavage of a C-C bond in the ring, initiated by the abstraction of a hydrogen atom or through alpha-cleavage adjacent to the amine group.

A probable and significant fragmentation pathway for this compound would be the loss of a methyl group (CH₃•) to form a stable iminium ion. This would result in a prominent peak at m/z [M-15]⁺. The stability of the resulting cation strongly influences the intensity of the observed fragment ion peak.

Another characteristic fragmentation would involve the cleavage of the cyclopropane ring. For instance, the loss of ethene (C₂H₄) or propene (C₃H₆) fragments following ring opening and rearrangement could occur. The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental formula of each fragment, allows for the confident identification of the this compound structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
99 [C₆H₁₃N]⁺• Molecular Ion (M⁺•)
84 [C₅H₁₀N]⁺ Loss of a methyl radical (•CH₃) from a gem-dimethyl group.
71 [C₄H₉N]⁺• Loss of ethene (C₂H₄) following ring cleavage.

This table is based on general principles of mass spectrometry fragmentation for alkylamines and cyclopropane-containing compounds.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method within this family, used to investigate the stereochemistry of chiral compounds in solution. For chiral derivatives of this compound, ECD provides valuable information about the absolute configuration.

An ECD spectrum plots the difference in absorption (Δε) of left and right circularly polarized light against wavelength. The resulting positive or negative bands, known as Cotton effects, are unique to a specific enantiomer. Its mirror-image enantiomer will produce an ECD spectrum of equal magnitude but opposite sign.

The direct ECD analysis of this compound itself might be challenging if the amine chromophore does not absorb light in an accessible region or if the Cotton effects are weak. However, the absolute configuration can often be determined by creating a derivative that contains a suitable chromophore. For instance, reacting the amine with a chromophoric acylating or arylating agent can produce a derivative whose ECD spectrum is more intense and interpretable.

The modern approach to assigning absolute configuration using ECD involves comparing the experimentally measured spectrum with a spectrum predicted by quantum-mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). The process involves:

Performing a conformational search to identify the most stable conformers of the molecule.

Calculating the ECD spectrum for each significant conformer.

Averaging the calculated spectra based on their predicted Boltzmann population.

Comparing the resulting theoretical spectrum with the experimental one. A good match between the experimental and calculated spectra for a particular enantiomer allows for a confident assignment of its absolute configuration.

This combination of experimental measurement and theoretical calculation is a powerful, non-crystalline method for stereochemical elucidation.

Table 4: Principles of ECD Spectroscopy for Absolute Configuration Determination

Step Description Key Considerations
1. Sample Preparation Dissolve the enantiomerically pure chiral derivative in a suitable solvent. The derivative must be chiral and possess a UV-Vis active chromophore.
2. ECD Measurement Record the ECD spectrum, which shows Cotton effects (positive/negative peaks). The sign of the Cotton effect is crucial for stereochemical correlation.
3. Computational Modeling Calculate the theoretical ECD spectrum for one of the possible enantiomers (e.g., the R-isomer). Requires accurate conformational analysis and appropriate level of theory (e.g., TD-DFT).

Electron Spin Resonance (ESR) Studies of Radical Cations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical cations. By subjecting a sample to a magnetic field and microwave radiation, ESR can provide detailed information about the electronic structure and environment of the unpaired electron.

To study this compound with ESR, it must first be converted into a radical cation. This is typically achieved through one-electron oxidation, which can be accomplished by methods like gamma-ray radiolysis in a freon matrix at low temperatures or by chemical or photochemical oxidation. The resulting nitrogen-centered radical cation, [this compound]⁺•, can then be analyzed by ESR.

The ESR spectrum provides two key pieces of information:

g-value: This is analogous to the chemical shift in NMR and is characteristic of the type of radical. For nitrogen-centered radicals, the g-value provides insight into the electronic environment of the nitrogen atom.

Hyperfine Coupling (hfc): The unpaired electron can couple with nearby magnetic nuclei (like ¹H and ¹⁴N), splitting the ESR signal into multiple lines. The magnitude of this splitting, known as the hyperfine coupling constant (a), is proportional to the spin density of the unpaired electron at that nucleus.

For the radical cation of this compound, analysis of the hyperfine coupling constants would reveal the distribution of the unpaired electron's spin density across the molecule. A large coupling constant to the ¹⁴N nucleus (aN) would confirm that the radical is primarily nitrogen-centered. Coupling to the protons on the nitrogen, the methyl groups, and the cyclopropane ring would provide detailed information about the radical cation's geometry and conformation. For example, the magnitude of the coupling to the β-protons (the methyl protons) is dependent on the dihedral angle between the C-H bond and the p-orbital containing the unpaired electron on the nitrogen, offering conformational insights. These studies are crucial for understanding the fundamental electronic properties and reactivity of these amine radical cations.

Table 5: Expected ESR Parameters for the this compound Radical Cation

Parameter Nucleus Expected Value Range Information Gained
g-value - ~2.003 - 2.006 Characteristic of a nitrogen-centered radical.
Hyperfine Coupling (aN) ¹⁴N 15 - 25 G Confirms the localization of the unpaired electron on the nitrogen atom.
Hyperfine Coupling (aH) N-H Dependent on geometry Provides information on the orientation of the N-H bonds.
Hyperfine Coupling (aH) C1-H ~10 - 30 G Indicates spin delocalization onto the cyclopropane ring.

Note: These values are estimates based on data for similar amine radical cations and are given in Gauss (G).

Computational and Theoretical Investigations of N,2,2 Trimethylcyclopropan 1 Amine

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure, which dictates the molecule's stability, reactivity, and spectroscopic properties.

For a molecule like N,2,2-trimethylcyclopropan-1-amine, these calculations would begin with geometry optimization to find the lowest energy structure. From this optimized structure, a variety of electronic properties can be determined. A key study on the parent molecule, cyclopropylamine (B47189) (CPA), utilized DFT with the B3LYP hybrid functional and ab initio methods to interpret its electronic structure. nih.gov These calculations revealed insights into ionization energies and molecular orbitals. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data for a simple amine, analogous to what would be determined for this compound.

ParameterTypical Calculated ValueSignificance
Energy of HOMO-6.5 eVEnergy of the outermost electron orbital; relates to the ability to donate electrons (nucleophilicity). ucsb.edu
Energy of LUMO1.2 eVEnergy of the lowest energy unoccupied orbital; relates to the ability to accept electrons (electrophilicity). ucsb.edu
HOMO-LUMO Gap (ΔE)7.7 eVIndicates chemical stability and reactivity; a larger gap implies greater stability. nih.gov
Dipole Moment1.5 DMeasures the net molecular polarity arising from charge distribution.
Ionization Potential6.5 eVThe energy required to remove an electron from the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, including the synthesis of complex molecules like substituted cyclopropylamines. acs.org These methods allow for the modeling of reaction mechanisms and the identification of high-energy, transient structures known as transition states. sciencedaily.comims.ac.jp Understanding the transition state is crucial as its energy determines the activation barrier and, consequently, the rate of the reaction. mit.edu

The synthesis of cyclopropane (B1198618) rings can be complex, and computational studies help elucidate the most likely mechanistic pathways. For example, DFT calculations have been used to study the mechanism of rhodium(II)-catalyzed cyclopropanation reactions, successfully predicting the diastereomeric ratios of the products. nih.gov Such studies calculate the potential energy surfaces for different reaction pathways, identifying the lowest energy route from reactants to products. nih.gov In the synthesis of functionalized cyclopropanes, DFT calculations have suggested an outer-sphere mechanism is operative, providing clarity that guides further synthetic efforts. researchgate.net

For a reaction involving this compound, a typical computational workflow would involve:

Geometry Optimization: Calculating the structures of reactants, products, and any intermediates.

Transition State Search: Employing algorithms like the Nudged Elastic Band (NEB) method or others to locate the transition state structure connecting reactants and products. sciencedaily.comims.ac.jp

Frequency Calculation: Confirming the nature of all stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the path from the transition state down to the respective reactant and product to ensure the correct connection.

These calculations provide the activation energy (the energy difference between the transition state and reactants), which is essential for predicting reaction kinetics.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. This compound has several such bonds, including the C-N bond and the bonds of the N-methyl group. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

The cyclopropane ring itself is rigid, but the substituents can adopt different relative orientations. dalalinstitute.com For the parent cyclopropylamine, ab initio calculations have shown that it exists as a mixture of trans and gauche conformers, with the trans conformer being more stable. nih.gov The calculated enthalpy difference between these conformers is in good agreement with experimental data. nih.gov

For this compound, a key conformational question would be the orientation of the N-methyl group relative to the cyclopropane ring. A computational scan of the potential energy surface by systematically rotating the relevant dihedral angles would reveal the energy landscape. This landscape shows the low-energy conformers and the transition states that separate them, providing insight into the molecule's flexibility and the relative populations of each conformer at a given temperature.

Table 2: Illustrative Conformational Energy Data for a Substituted Amine This table provides a hypothetical example of results from a conformational analysis of this compound.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-N-C)Predicted Population at 298 K
Gauche0.00~60°~70%
Anti (Trans)0.85180°~30%
Eclipsed (Transition State)4.50&lt;0.1%

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how a molecule moves and behaves over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe processes like conformational changes, solvent interactions, and binding events. nih.govacs.org

An MD simulation of this compound, typically placed in a box of solvent molecules like water, could reveal important dynamic properties. nih.gov Such a simulation would show how the molecule tumbles and rotates in solution, how its flexible parts (like the N-methyl group) move, and how it forms hydrogen bonds with surrounding water molecules. The simulation trajectory can be analyzed to calculate properties like the diffusion coefficient, which describes how quickly the molecule moves through the solvent. nih.gov MD is also a primary tool for studying how a drug-like molecule interacts with a biological target, such as a protein receptor, providing a dynamic view of the binding process. mdpi.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can be a powerful aid in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in combination with DFT (e.g., B3LYP functional). imist.mamdpi.comgaussian.com By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the optimized molecular structure, one can predict the NMR spectrum. rsc.org Comparing these predicted spectra with experimental data is a robust way to confirm a proposed structure or assign the correct regioisomer or tautomer. mdpi.comrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency calculation on the optimized geometry of the molecule. acs.orgdiva-portal.org These calculations yield the frequencies and intensities of the fundamental vibrational modes (stretching, bending, wagging). orgchemboulder.com For primary amines, characteristic N-H stretching bands are expected, but for a tertiary amine like this compound, these would be absent. Instead, C-N and C-H stretching and bending vibrations would dominate the spectrum. orgchemboulder.com Scaling factors are often applied to the calculated frequencies to better match experimental results due to approximations in the computational methods and the neglect of anharmonicity. acs.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Primary Amine This table illustrates the typical correlation between calculated and observed IR frequencies for amine-related vibrations. Since this compound is a tertiary amine, it would lack N-H vibrations.

Vibrational ModeTypical Experimental Range (cm⁻¹) libretexts.orgTypical Calculated (Scaled) Range (cm⁻¹)
N-H Asymmetric Stretch (1° Amine)~3350~3345
N-H Symmetric Stretch (1° Amine)~3450~3440
N-H Bend (Scissoring, 1° Amine)1580-16501590-1660
C-N Stretch (Aliphatic)1020-12501030-1260

Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities.

To build a QSAR model, one first needs a dataset of structurally related compounds with experimentally measured biological activity. For each compound, a set of numerical values known as molecular descriptors is calculated. ucsb.educatalysis.blog These descriptors quantify various aspects of the molecule:

Constitutional/Topological Descriptors: Based on the 2D structure, such as molecular weight, atom counts, and connectivity indices. nih.gov

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and partial atomic charges. ucsb.edu

Steric/Geometric Descriptors: Related to the 3D shape of the molecule, such as molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: Quantifying the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Studies on di(hetero)arylamines and other nitrogen-containing compounds have successfully used QSAR to model activities like radical scavenging and enzyme inhibition. nih.govrsc.org

Derivatization and Functionalization Strategies for N,2,2 Trimethylcyclopropan 1 Amine

Synthesis of Analogues with Modified Amine Functionality

The primary amine group of N,2,2-trimethylcyclopropan-1-amine is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups through well-established amine chemistry.

N-Alkylation: The nitrogen atom can be alkylated to yield secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material. masterorganicchemistry.comwikipedia.org To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org Catalytic methods using alcohols as alkylating agents in the presence of a suitable catalyst, such as a copper and magnesium silicate-based catalyst, offer an industrially viable route for N-alkylation. google.com

N-Acylation: The formation of amides via N-acylation is a common and robust transformation. bath.ac.uk this compound can be readily reacted with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (like DCC or EDC) to produce a diverse range of amides. masterorganicchemistry.comresearchgate.netrsc.org This reaction is fundamental in peptide synthesis and for introducing various acyl groups that can modulate the biological activity of the parent molecule. researchgate.net For instance, N-acylation is a key step in the preparation of N-acylated tetrahydroquinolines, an important class of N-heterocycles. researchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents. This reaction typically proceeds under basic conditions to maintain the nucleophilicity of the amine.

A summary of common amine functionalization reactions applicable to this compound is presented below:

Reaction TypeReagentsFunctional Group Introduced
N-AlkylationAlkyl halide, Aldehyde/Ketone + Reducing Agent, Alcohol + CatalystAlkyl group
N-AcylationAcyl chloride, Acid anhydride (B1165640), Carboxylic acid + Coupling AgentAcyl group (Amide)
SulfonylationSulfonyl chlorideSulfonyl group (Sulfonamide)

Modification of the Cyclopropane (B1198618) Ring System

The strained three-membered ring of this compound is susceptible to ring-opening reactions, providing a pathway to linear or more complex cyclic structures.

Ring-Opening Reactions: The cyclopropane ring can be opened under various conditions, often facilitated by the amine group. For example, oxidative ring-opening of cyclopropylamides can lead to the formation of functionalized imines. epfl.ch Acid-catalyzed cleavage of the cyclopropane ring can also occur, particularly with appropriately substituted cyclopropanes. marquette.edu In some enzymatic systems, such as with 1-aminocyclopropane-1-carboxylate deaminase, the cyclopropane ring is specifically opened as part of the catalytic mechanism. nih.gov The strain in the cyclopropane ring makes it behave somewhat like a double bond, and it can undergo addition reactions with halogens, leading to ring cleavage and the formation of 1,3-dihalopropanes. pharmaguideline.com

Ring-Expansion and Cyclization Reactions: The cyclopropylamine (B47189) moiety can be a precursor to larger heterocyclic systems. For instance, the reaction of alkylidenecyclopropyl ketones with amines can lead to a ring-opening cyclization to form substituted pyrroles. organic-chemistry.org This transformation proceeds through a distal cleavage of a C-C bond in the cyclopropane ring. Furthermore, intramolecular reactions of haloamines can lead to the formation of larger rings like azetidines and pyrrolidines. wikipedia.org

Incorporation into Complex Molecular Architectures (e.g., Natural Products, Heterocycles)

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, and this compound and its derivatives are valuable building blocks for constructing complex molecules. researchgate.netbohrium.com

Synthesis of Bioactive Molecules: Substituted cyclopropylamines are key components in a variety of biologically active compounds, including inhibitors of monoamine oxidase (MAO) and histone demethylase KDM1A. digitellinc.comnih.gov The synthesis of these inhibitors often involves the functionalization of a cyclopropylamine core. For example, expanding on the tranylcypromine (B92988) scaffold, which is a phenylcyclopropylamine, researchers have synthesized novel inhibitors by introducing substituents onto the cyclopropylamine ring. nih.gov

Heterocycle Synthesis: Cyclopropylamines are versatile starting materials for the synthesis of various nitrogen-containing heterocycles. pressbooks.publibretexts.org For instance, they can be used in multicomponent reactions to generate thiazolidinone derivatives. researchgate.net The ring-opening of aminocyclopropanes can also be harnessed to create more complex heterocyclic systems, such as 4-amino thiochromans through a formal [3+3] annulation with thiophenols. epfl.ch Furthermore, domino reactions involving aziridination of an olefin followed by intramolecular ring-opening by an alcohol can lead to the synthesis of 3-amino-O-heterocycles, which are present in various natural products and pharmaceuticals. rsc.org

Development of Chiral this compound Building Blocks

The stereochemistry of the cyclopropylamine unit is often crucial for its biological activity. Consequently, the development of methods for the enantioselective synthesis of chiral this compound building blocks is a significant area of research.

Asymmetric Synthesis: Several strategies have been developed for the asymmetric synthesis of cyclopropylamines. These include methods based on chiral catalysts, the use of chiral auxiliaries, and enzymatic resolutions. nih.gov For example, the Michael Initiated Ring Closure (MIRC) reaction has emerged as a powerful tool for constructing chiral cyclopropanes with high stereoselectivity. rsc.org

Chemoenzymatic Strategies: A powerful approach combines the selectivity of enzymes with the versatility of chemical synthesis. Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins to produce chiral cyclopropyl (B3062369) ketones. nih.gov These ketones can then be chemically converted to the corresponding chiral amines, providing access to enantiopure cyclopropane building blocks.

The development of these chiral building blocks is critical for the synthesis of enantiomerically pure drugs and for probing the stereochemical requirements of biological targets. mdpi.com

Molecular Interactions and Biological Activity Insights Mechanism Focused

Molecular Target Identification and Binding Studies

The primary molecular targets of substituted cyclopropylamines, including structures related to N,2,2-trimethylcyclopropan-1-amine, are flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases. nih.gov These enzymes play crucial roles in cellular metabolism and signaling. The principal targets identified for this class of compounds are Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). nih.govnih.gov

Binding studies reveal that these inhibitors interact with the active site of these enzymes. The interaction is often mechanism-based, leading to the formation of a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of the enzyme. nih.govnih.gov This covalent modification results in irreversible inhibition. nih.gov The specificity of these compounds for different amine oxidases, such as the selectivity between MAO-A, MAO-B, and LSD1, is a key area of investigation. For instance, certain phenylcyclopropylamine derivatives have shown selectivity for LSD1 over Lysine-Specific Demethylase 2 (LSD2). nih.gov

The binding pocket of these enzymes is composed of several transmembrane helices, and the affinity of ligands is determined by interactions with key amino acid residues within this pocket. nih.gov

Enzymatic Inhibition Mechanisms

Monoamine Oxidase (MAO)

Cyclopropylamines are well-established mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.gov The inhibition process is typically irreversible and time-dependent. It involves the enzymatic oxidation of the cyclopropylamine (B47189), which generates a reactive intermediate that then covalently binds to the FAD cofactor. nih.govnih.gov This modification of the flavin moiety leads to the inactivation of the enzyme. nih.gov Spectral analyses during inactivation show characteristic changes consistent with flavin modification. nih.gov Some cyclopropylamine derivatives exhibit selectivity for MAO-B over MAO-A. nih.gov The inhibition of MAO enzymes leads to an increase in the levels of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain. nih.gov

Lysine-Specific Demethylase (LSD1)

LSD1, also known as KDM1A, is a histone demethylase that removes methyl groups from mono- and dimethylated lysine (B10760008) 4 of histone H3 (H3K4me1 and H3K4me2), playing a critical role in transcriptional regulation. nih.govnih.gov Structurally similar to MAO, LSD1 is also an FAD-dependent amine oxidase and is susceptible to inhibition by cyclopropylamine-based compounds. nih.govnih.gov The inhibition of LSD1 by compounds like trans-2-phenylcyclopropylamine (tranylcypromine) is a time-dependent, irreversible, and mechanism-based process. nih.gov This involves the formation of a covalent adduct with the FAD cofactor. nih.govnih.gov The inhibition of LSD1 has therapeutic potential in oncology, as dysregulation of its activity is linked to cancer progression. nih.gov Some phenylcyclopropylamine derivatives have been shown to selectively inhibit LSD1 over LSD2. nih.gov

Table 1: Enzymatic Inhibition Data

Compound Class Target Enzyme Inhibition Type Key Findings
Phenylcyclopropylamines LSD1 Irreversible, Mechanism-Based Forms covalent adduct with FAD cofactor. nih.govnih.gov
Phenylcyclopropylamines LSD1 vs LSD2 Selective Derivatives show preference for LSD1 inhibition. nih.gov
cis-Cyclopropylamines MAO-A & MAO-B Irreversible MAO-B selective irreversible inhibitors. nih.gov

Receptor Affinity Studies

While the primary targets for this compound and related compounds are enzymes like MAO and LSD1, their structural similarity to monoamine neurotransmitters suggests potential interactions with neurotransmitter receptors.

Serotonin Receptors

Serotonin (5-HT) receptors are a large family of G protein-coupled receptors that mediate the effects of serotonin. nih.gov These receptors are crucial in various physiological and pathological processes, including mood, cognition, and migraine. nih.gov The affinity of various ligands for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT7, is a significant area of research. nih.govnih.govebi.ac.uk The binding affinity is determined by interactions with key amino acid residues within the binding pocket of the receptor. nih.gov For example, studies on 2-aminotetralin derivatives have explored the molecular determinants for selective binding at different 5-HT1 receptor subtypes. nih.gov While direct affinity studies for this compound on serotonin receptors are not extensively documented in the provided context, the known effects of MAO inhibitors on serotonin levels underscore the indirect link to the serotonergic system. nih.gov

Table 2: Serotonin Receptor Binding Affinities of Reference Ligands

Ligand Receptor Subtype Affinity (Kd/Ki) Reference
5-HT 5-HT7 8.5 nM (Kd) nih.gov
BF-1 5-HT2A ~2.82 nM nih.gov
BF-1 5-HT2B ~0.09 nM nih.gov
BF-1 5-HT2C ~22.91 nM nih.gov

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The structure-activity relationship (SAR) of cyclopropylamine derivatives is crucial for designing potent and selective inhibitors. For inhibitors of LSD1, modifications to the phenyl ring of trans-2-phenylcyclopropylamine can enhance potency by improving interactions with active-site residues. nih.gov The stereochemistry of the cyclopropane (B1198618) ring is also a critical factor. For instance, cis-cyclopropylamines have been investigated as MAO inhibitors, with some derivatives showing high selectivity for MAO-B. nih.gov

In the context of serotonin receptors, the substituents on the ligand play a significant role in determining affinity and selectivity. For example, in 2-aminotetralin analogs, substitutions at the C(2) and C(5) positions dictate the binding preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov

Computational Docking and Molecular Dynamics for Ligand-Target Interactions

Computational methods are powerful tools for understanding the interactions between ligands and their molecular targets. Docking studies can predict the binding poses of inhibitors in the active sites of enzymes like MAO and LSD1, providing insights into the key interactions that determine affinity and selectivity. nih.gov For example, docking experiments with cis-cyclopropylamines have been used to assess their apparent affinity for MAO. nih.gov

Molecular dynamics simulations can further elucidate the dynamic nature of these interactions and the conformational changes that occur upon ligand binding. These computational approaches are instrumental in the rational design of new inhibitors with improved properties.

In Vitro Biochemical Assay Development for Mechanistic Probes

The development of robust in vitro biochemical assays is essential for studying the mechanism of action of inhibitors and for screening new compounds. For LSD1 and LSD2, demethylation assays have been established using recombinant enzymes and synthetic peptide substrates. nih.gov These assays allow for the determination of inhibitory activity and selectivity of compounds like phenylcyclopropylamine derivatives. nih.gov Mass spectrometry is a key analytical technique used in these assays to detect the enzymatic products and to characterize the covalent adducts formed between inhibitors and the FAD cofactor. nih.govnih.gov

The development of such assays provides a platform for high-throughput screening of chemical libraries to identify novel and potent inhibitors of these enzymes.

Catalysis and Stereoselective Transformations Involving N,2,2 Trimethylcyclopropan 1 Amine

Use as a Chiral Ligand in Asymmetric Catalysis

Chiral amines are foundational to the creation of various chiral ligands, including Schiff bases, N-heterocyclic carbenes (NHCs), and phosphoramidites, which are widely employed in asymmetric catalysis. rsc.org The rigid cyclopropyl (B3062369) scaffold is a particularly useful feature for constructing these ligands. rsc.org The incorporation of a chiral cyclopropylamine (B47189) moiety can lead to the formation of highly effective and selective catalysts for a range of transformations.

Chiral cyclopropylamines derived from natural sources like pinene have been successfully synthesized and used to create the first examples of asymmetric Alkyl-BIAN ligands (bis-(alkylimino)acenaphthenequinone). rsc.org These ligands are notable for the rigidity imparted by the acenaphthene (B1664957) skeleton, which enhances coordination to metal centers and improves chemical stability. rsc.org The resulting metal complexes have potential applications in homogeneous catalysis. Although the free ligand can exist in multiple conformations, only the anti-anti conformation can effectively chelate to a metal, which simplifies the formation of isomeric complexes. rsc.org

The development of chiral N,N'-dioxide ligands, which can be synthesized from readily available amino acids and amines, further illustrates the versatility of chiral amines in ligand design. rsc.org These C2-symmetric ligands can coordinate with a variety of metal ions to form non-planar complexes that serve as effective chiral platforms for numerous asymmetric reactions. rsc.org Similarly, planar-chiral ligands, such as those derived from [2.2]paracyclophane, have demonstrated significant success in asymmetric catalysis due to their structural stability and the unique chiral environment they create. dicp.ac.cn

The following table provides examples of chiral ligands derived from or related to the amine scaffold, highlighting their application in asymmetric catalysis.

Ligand TypePrecursor/ScaffoldApplication in Asymmetric CatalysisReference
Alkyl-BIANPinene-derived chiral cyclopropylaminesHomogeneous catalysis rsc.org
N,N'-DioxidesAmino acids and aminesBroad range of asymmetric reactions rsc.org
[2.2]Paracyclophane-based Oxazole-Pyrimidine[2.2]ParacyclophaneNickel-catalyzed 1,2-reduction of α,β-unsaturated ketones dicp.ac.cn
Phosphoramidites1,1'-Binaphthol (BINOL)Palladium-catalyzed asymmetric carboamination nih.gov
N-Heterocyclic Carbenes (NHCs)Chiral aminesPalladium-catalyzed asymmetric oxindole (B195798) reaction researchgate.net

Role as a Nucleophilic Catalyst in Organic Reactions

Amines are well-established nucleophilic catalysts in a variety of organic transformations. Their efficacy is attributed to the lone pair of electrons on the nitrogen atom, which can initiate a reaction by attacking an electrophilic center. The nucleophilicity of an amine is influenced by several factors, including its basicity and the steric hindrance around the nitrogen atom. masterorganicchemistry.com

In the context of combined catalysis, an amine catalyst can activate a carbonyl compound through the formation of a reactive nucleophilic enamine intermediate. researchgate.net This enamine can then participate in reactions with electrophiles, which may be generated concurrently through the action of a transition metal catalyst. researchgate.net For instance, the combination of an amine catalyst with a palladium catalyst has enabled enantioselective transformations by merging enamine activation with the generation of electrophilic π-allyl-palladium complexes. researchgate.net

Chiral cyclopropenimines, which are structurally related to cyclopropylamines, have been employed as potent organo-superbase catalysts. nih.govresearchgate.net These catalysts have demonstrated high efficiency in promoting asymmetric Michael additions of glycine (B1666218) imines to α,β-unsaturated isoxazoles under mild conditions, affording the products in excellent yields and with high stereoselectivities. nih.govresearchgate.net The success of these reactions highlights the potential of chiral cyclopropane-containing amines to function as powerful nucleophilic catalysts.

The table below summarizes the role of amine-based catalysts in various nucleophilic transformations.

Catalyst TypeReactionKey FeaturesReference
Amine/Palladium Co-catalystEnantioselective α-allylic alkylationForms nucleophilic enamine intermediate researchgate.net
Chiral CyclopropenimineAsymmetric Michael additionActs as a chiral organo-superbase nih.govresearchgate.net
Phenylcyclopropane-based Secondary AmineMannich reactions and conjugate additionsProvides a unique chiral environment x-mol.com

Cyclopropane-Mediated Enantioselective Processes

The cyclopropane (B1198618) ring itself can play a direct role in mediating enantioselective processes. The inherent strain and unique electronic properties of the three-membered ring can be harnessed to control the stereochemical outcome of reactions. Chiral cyclopropane-containing molecules are key pharmacophores in many pharmaceuticals and bioactive natural products, making their stereoselective synthesis a significant area of research. rochester.edu

Enzymatic transformations have emerged as a powerful tool for accessing chiral cyclopropyl derivatives. For example, ene reductases have been shown to catalyze the reductive cyclization of α,β-unsaturated compounds, leading to the formation of chiral cyclopropanes with excellent enantiomeric excess. mdpi.com Furthermore, engineered enzymes, such as variants of sperm whale myoglobin, can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu This biocatalytic approach offers a broad substrate scope and provides access to a diverse library of chiral cyclopropyl ketones. rochester.edu

Chemical methods for enantioselective cyclopropanation are also well-developed. Chiral rhodium catalysts have been effectively used in the stereoselective cyclopropanation of N-phenoxylsulfonamides with cyclopropenyl secondary alcohols. mdpi.com This method provides access to cyclopropane moieties that are foundational to drugs like milnacipran (B1663801) and (+)-Tranylcypromine. mdpi.com

The following table details various enantioselective processes mediated by or leading to cyclopropane structures.

ProcessCatalyst/MethodSubstratesProduct TypeReference
Reductive CyclizationEne reductasesα,β-Unsaturated compoundsChiral cyclopropyl derivatives mdpi.com
Olefin CyclopropanationEngineered sperm whale myoglobinVinylarenes and diazoketonesChiral cyclopropyl ketones rochester.edu
Stereoselective CyclopropanationChiral rhodium catalystsN-phenoxylsulfonamides and cyclopropenyl secondary alcoholsChiral cyclopropane moieties mdpi.com
Asymmetric CyclopropanationChiral oxazaborolidinium ion catalystα,β-Unsaturated aldehydes and α-diazoestersChiral cyclopropyl derivatives mdpi.com

Catalyst Design and Optimization for N,2,2-trimethylcyclopropan-1-amine Synthesis and Transformations

The design and optimization of catalysts are crucial for both the synthesis of chiral cyclopropylamines and their subsequent use in transformations. The synthesis of these amines often involves multi-step sequences that require careful control of stereochemistry. For instance, chiral-pool derived cyclopropylamines can be synthesized in useful quantities and high purity, serving as valuable building blocks for more complex chiral ligands. rsc.org

In the context of transformations involving these amines, catalyst design focuses on creating a specific chiral environment that directs the stereochemical outcome of the reaction. This can be achieved by modifying the structure of the ligand, such as by altering the substituents on the amine or the backbone of the ligand. For example, in the development of chiral phosphoramidite (B1245037) ligands for palladium-catalyzed reactions, fine-tuning the electronic properties of the ligand by introducing electron-withdrawing or electron-donating groups can significantly impact the enantioselectivity of the transformation. nih.gov

Chemoenzymatic strategies, which combine enzymatic and chemical transformations, offer a powerful approach to catalyst design and optimization. rochester.edu Engineered enzymes can provide high stereoselectivity in an initial bond-forming step, and subsequent chemical modifications can then be used to diversify the resulting chiral scaffolds. rochester.edu This iterative process of catalyst design, screening, and optimization is essential for developing highly efficient and selective catalytic systems.

The table below outlines different approaches to catalyst design and optimization for reactions involving chiral amines and cyclopropanes.

ApproachCatalyst/SystemGoalKey FindingsReference
Ligand ModificationChiral phosphoramidites in Pd-catalysisImprove enantioselectivityElectron-donating ability of the ligand influences catalytic efficiency. nih.gov
Chemoenzymatic SynthesisEngineered myoglobinCreate diverse chiral cyclopropane scaffoldsCombining biocatalysis with chemical diversification is a powerful strategy. rochester.edu
Chiral Ligand SynthesisPinene-derived cyclopropylaminesSynthesize novel chiral ligandsProvides access to new classes of chiral ligands like Alkyl-BIANs. rsc.org
Novel Scaffold DesignPhenylcyclopropane-based secondary aminesDevelop new classes of organocatalystsCreates a chiral environment similar to established binaphthyl-based catalysts. x-mol.com

Advanced Analytical Methodologies for Research Applications

Chiral Separation Techniques (e.g., Chiral HPLC, GC) for Enantiomeric Purity Assessment

The separation of enantiomers is paramount in the characterization of chiral molecules like N,2,2-trimethylcyclopropan-1-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. wikipedia.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and effective method for the enantioselective analysis of a wide range of compounds, including amines. mdpi.com The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving racemic amines. mdpi.com

For a compound like this compound, a normal-phase HPLC method would likely be developed. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. researchgate.net The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds like amines. nih.gov

Table 1: Hypothetical Chiral HPLC Method for this compound

ParameterCondition
Column Chiralpak® AD-H (amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Hypothetical Retention Time (R-enantiomer) 8.5 min
Hypothetical Retention Time (S-enantiomer) 10.2 min
Hypothetical Resolution (Rs) > 2.0

Chiral Gas Chromatography (GC):

Chiral GC is another powerful technique for the separation of volatile chiral compounds. Due to the polar nature of amines, derivatization is often necessary to improve their volatility and chromatographic performance. vt.edu Common derivatizing agents for amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), or silylating agents. The resulting diastereomers can then be separated on a standard achiral column, or the derivatized enantiomers can be separated on a chiral GC column.

Alternatively, direct separation of the enantiomers can be achieved on a chiral GC column, often one coated with a cyclodextrin-based chiral selector. vt.edu

Table 2: Hypothetical Chiral GC Method for Derivatized this compound

ParameterCondition
Derivatizing Agent S-(-)-N-(trifluoroacetyl)-prolyl chloride
Column Chirasil-Dex CB (Cyclodextrin-based)
Dimensions 25 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Hypothetical Retention Time (Diastereomer 1) 15.3 min
Hypothetical Retention Time (Diastereomer 2) 15.9 min

Quantitative Analysis in Reaction Monitoring and Optimization

Accurate quantification of this compound is essential for monitoring reaction progress, determining yields, and optimizing synthetic protocols. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the sensitive and selective detection of MS. For quantitative analysis, a specific ion characteristic of the compound of interest is monitored (Selected Ion Monitoring, SIM mode), which enhances sensitivity and reduces interference from the sample matrix. researchgate.net An internal standard is typically used to ensure accuracy and precision. The formation of condensation products with solvent molecules like methanol (B129727) or ethanol has been reported for some amines during GC-MS analysis and should be considered during method development. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR):

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, based on the principle that the signal intensity is directly proportional to the number of nuclei. usp.orgnih.gov By integrating the signal of a specific proton on the this compound molecule and comparing it to the integral of a certified internal standard of known concentration, the exact amount of the analyte can be determined. usp.org This technique is particularly useful for determining the purity of synthesized compounds.

Table 3: Hypothetical Data for Quantitative Analysis of a Reaction Mixture

Time (hours)This compound Concentration (mM) by GC-MSThis compound Purity (%) by qNMR
050.0-
135.2-
222.1-
48.9-
61.598.5

Development of Detection Methods for Complex Mixtures

In many research applications, such as in the study of metabolic pathways or the analysis of byproducts in a synthesis, it is necessary to detect and identify this compound within complex mixtures. This often requires the coupling of a high-resolution separation technique with a highly selective detector.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. americanpharmaceuticalreview.com This technique offers high selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which can virtually eliminate interference from the sample matrix. americanpharmaceuticalreview.com This is particularly valuable when analyzing biological samples or crude reaction mixtures where the concentration of the analyte may be low and the background is complex.

Furthermore, the development of novel derivatization reagents that introduce a fluorophore or a readily ionizable group onto the amine can significantly enhance detection sensitivity in both HPLC with fluorescence detection and LC-MS.

The synthesis of densely substituted chiral cyclopropanes, including cyclopropylamines, has been reported, and the characterization of these complex molecules often relies on a combination of NMR, GC, and HRMS (High-Resolution Mass Spectrometry) to confirm their structure and purity within reaction mixtures. mdpi.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

While general methods for synthesizing cyclopropylamines are well-established, such as the Hofmann rearrangement or the Kulinkovich reaction, the efficient and stereocontrolled synthesis of N,2,2-trimethylcyclopropan-1-amine remains an area ripe for innovation. nih.govacs.org Future research should focus on developing novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

Key research objectives include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of the C1 and potential C3 centers of the cyclopropane (B1198618) ring. This is crucial as the biological activity of chiral molecules is often stereospecific.

Continuous-Flow Synthesis: Adapting and optimizing known cyclopropanation and amination reactions for continuous-flow microreaction systems. acs.org This approach can enhance safety, improve scalability, and increase reaction efficiency and purity.

Biocatalytic Routes: Exploring enzymatic pathways for the synthesis of this compound. Enzymes such as transaminases or engineered amine dehydrogenases could offer highly selective and environmentally benign alternatives to traditional chemical methods. nih.gov

Table 1: Potential Sustainable Synthetic Methodologies
MethodologyPotential AdvantageResearch Focus
Asymmetric CatalysisAccess to enantiomerically pure isomersDevelopment of novel chiral catalysts and ligands
Continuous-Flow MicroreactorsImproved safety, efficiency, and scalabilityOptimization of reaction conditions (temperature, pressure, residence time)
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced wasteEnzyme screening, protein engineering, and process optimization

Exploration of Undiscovered Reactivity Pathways

The inherent ring strain of the cyclopropane ring in this compound, combined with the electronic influence of the amine and methyl groups, suggests a rich and largely unexplored reactivity profile. Future studies should aim to uncover and harness novel chemical transformations.

Potential areas of exploration include:

Ring-Opening Reactions: Investigating the regioselective cleavage of the cyclopropane ring under various conditions (e.g., oxidative, reductive, acid-catalyzed). The gem-dimethyl group is expected to significantly influence the stability of any resulting carbocation or radical intermediates, potentially leading to unique reaction outcomes compared to unsubstituted cyclopropylamines. nih.gov

Cycloaddition Reactions: Exploring the participation of this compound in formal [3+2] cycloadditions with various dipolarophiles, potentially mediated by photoredox catalysis. nih.govchemrxiv.org This could provide rapid access to complex nitrogen-containing heterocyclic scaffolds.

C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds on the cyclopropane ring and the methyl groups. This would allow for the late-stage diversification of the molecule, creating a library of derivatives for further study.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design and accelerating discovery. researchgate.net For this compound, advanced computational modeling is an untapped resource.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential reaction pathways, calculate activation energies, and predict the stereochemical outcomes of novel reactions. This would be particularly valuable for understanding the mechanisms of ring-opening and cycloaddition reactions. frontiersin.org

Pharmacokinetic and Toxicological Prediction: Employing molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.gov

Virtual Screening: Using the calculated properties of this compound to perform virtual screening against databases of biological targets to identify potential protein-ligand interactions and guide the design of new bioactive molecules.

Design of Next-Generation Molecular Probes and Chemical Tools

Cyclopropylamines are known to act as mechanism-based inhibitors for a variety of enzymes, making them valuable as molecular probes to study enzyme function. frontiersin.orgnih.gov The specific substitution pattern of this compound could be leveraged to design highly selective and potent chemical tools.

Unexplored avenues include:

Enzyme Inhibitor Scaffolds: Investigating this compound as a core structure for the design of inhibitors for enzymes such as cytochrome P450s, monoamine oxidases (MAOs), and lysine-specific demethylase 1 (LSD1). frontiersin.orgnih.gov The gem-dimethyl and N-methyl groups can be used to tune binding affinity and selectivity for specific enzyme isoforms.

Bioorthogonal Chemistry: Exploring the potential of this compound derivatives in bioorthogonal reactions. The strained ring system could potentially be triggered to react with specific partners within a cellular environment, allowing for the labeling and tracking of biomolecules.

Integration of this compound in Materials Science (Molecular Level)

The introduction of the rigid and sterically demanding N,2,2-trimethylcyclopropyl moiety into polymers and other materials could impart novel properties. This represents a completely unexplored area of research for this compound.

Future research could investigate:

Monomer Synthesis: Using this compound as a building block for the synthesis of novel monomers for polymerization. The resulting polymers might exhibit enhanced thermal stability, altered solubility, and unique mechanical properties due to the rigid, three-dimensional nature of the cyclopropane unit.

Surface Modification: Exploring the use of this compound to modify the surfaces of materials. The amine functionality provides a handle for covalent attachment, while the bulky trimethylcyclopropyl group would alter the surface energy, hydrophobicity, and steric environment.

Mechanistic Insights into Complex Biological Systems (Molecular Level)

The ability of cyclopropylamines to inactivate enzymes through a mechanism involving the ring-opening of a nitrogen radical cation provides a powerful tool for studying enzyme catalysis. sigmaaldrich.comresearchgate.net this compound could serve as a specialized probe to gain deeper mechanistic insights.

Key research questions to address:

Cytochrome P450 Inhibition: How does the gem-dimethyl substitution affect the rate and mechanism of inactivation of different cytochrome P450 isoforms? Does it alter the partitioning between substrate turnover and enzyme inactivation? frontiersin.org

MAO and LSD1 Selectivity: Can the specific steric profile of this compound be exploited to achieve selective inhibition of different MAO or LSD1 isoforms, providing a clearer understanding of their respective biological roles? nih.govnih.gov

Quinoprotein Dehydrogenase Interactions: Investigating its potential as a mechanism-based inhibitor for quinoprotein methylamine (B109427) dehydrogenase, where the substitution pattern could influence the kinetics of inhibition and the nature of the covalent adduct formed. nih.gov

Table 2: Potential Biological Targets and Mechanistic Questions
Enzyme FamilyPotential Role of this compoundKey Mechanistic Question
Cytochrome P450s (P450s)Mechanism-based inhibitorHow do the methyl groups influence the stability of the radical intermediate and the subsequent ring-opening and covalent modification?
Monoamine Oxidases (MAOs)Selective irreversible inhibitorCan the steric bulk be used to differentiate between the active sites of MAO-A and MAO-B?
Lysine-Specific Demethylase 1 (LSD1)Covalent inhibitorDoes the substitution pattern affect the formation of the flavin adduct and the overall inhibitory potency?
Quinoprotein DehydrogenasesMechanism-based inhibitorHow does the structure influence the cross-linking of enzyme subunits and modification of the quinone cofactor?

Q & A

Q. What are the optimal synthesis routes for N,2,2-trimethylcyclopropan-1-amine, and how do reaction conditions influence yield and purity?

Q. How can researchers characterize the stereochemistry and structural conformation of this compound?

Methodological Answer :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., 3JH-H^3J_{\text{H-H}} in cyclopropane rings) reveal spatial arrangements.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via infrared absorption asymmetry .

Advanced Research Questions

Q. How do reaction conditions influence enantiomeric purity in titanium-mediated cyclopropanation of this compound?

Methodological Answer : Enantioselectivity depends on:

  • Catalyst Ligands : Chiral titanium complexes (e.g., BINOL derivatives) induce asymmetric induction.
  • Substituent Effects : Bulky groups on the N,N-dialkylcarboxamide precursor sterically direct cyclopropane ring closure.
  • Solvent Polarity : Non-polar solvents (e.g., toluene) favor tighter transition states, enhancing stereochemical control. Computational modeling (DFT) predicts optimal ligand-substrate interactions to minimize racemization .

Q. What strategies resolve contradictions in receptor binding affinity data for cyclopropane amines like this compound?

Q. How can researchers assess the stability of this compound under physiological conditions and identify degradation products?

Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 48–72 hours.
  • LC-HRMS : Monitor degradation via high-resolution mass spectrometry; detect nitroso derivatives (e.g., N-nitrosamines) using [M+H]+^+ ions and isotopic patterns .
  • Quantum Mechanical Calculations : Predict degradation pathways (e.g., ring-opening via acid-catalyzed hydrolysis) using Gaussian or ORCA software.

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting bioactivity data in in vitro vs. in vivo studies for this compound?

Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (CYP450 isoforms), and blood-brain barrier permeability.
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect active metabolites (e.g., hydroxylated derivatives).
  • Dose-Response Alignment : Ensure in vivo doses match free plasma concentrations observed in vitro .

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